Comparative Computational Lipophilicity (XLogP3): 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde vs. 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde
Computational XLogP3 values, a standard predictor of lipophilicity, differ between the 5-methyl and 3-methyl isomers of 1-allyl pyrazole carbaldehyde. The 5-methyl isomer (target) exhibits an XLogP3 of 0.8 [1], while the 3-methyl isomer is predicted to have an XLogP3 of 1.2 [2]. This difference suggests a 0.4 log unit variation in partition coefficient, which can impact membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 (predicted) |
| Comparator Or Baseline | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 899709-47-8): 1.2 (predicted) |
| Quantified Difference | 0.4 log units lower for target |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Lower lipophilicity (XLogP3 0.8) may be preferred for optimizing aqueous solubility and reducing non-specific binding in early drug discovery programs compared to the more lipophilic 3-methyl isomer.
- [1] Kuujia. (n.d.). Cas no 957313-16-5 (1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde). Retrieved from https://www.kuujia.com/cas-957313-16-5.html View Source
- [2] PubChem. (n.d.). 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (CID 1124406). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1124406 View Source
